molecular formula C9H10F2O3S B159843 2,2-Difluoroethyl p-toluenesulfonate CAS No. 135206-84-7

2,2-Difluoroethyl p-toluenesulfonate

Cat. No.: B159843
CAS No.: 135206-84-7
M. Wt: 236.24 g/mol
InChI Key: ZUBSOOAAXYCXMN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,2-Difluoroethyl p-toluenesulfonate, also known as 2,2-difluoroethyl 4-methylbenzenesulfonate, is a versatile reagent used in organic synthesis . It is primarily used to introduce fluorine atoms and sulfonate esters into organic compounds . The primary targets of this compound are functional groups such as alcohols, amines, and carboxylic acids .

Mode of Action

The compound interacts with its targets by substituting the hydrogen atoms in the functional groups with fluorine atoms . This substitution reaction results in the formation of fluorinated organic compounds .

Biochemical Pathways

The compound is known to be used in the synthesis of various organic compounds, including ethers and acylation reagents . These compounds can participate in a variety of biochemical reactions and pathways.

Pharmacokinetics

The compound is soluble in chloroform, ethanol, and ether, but insoluble in water , which may influence its bioavailability and distribution in the body.

Result of Action

The primary result of the action of this compound is the formation of fluorinated organic compounds . These compounds have a wide range of applications in drug discovery and materials chemistry .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is stable under normal conditions but may react with strong oxidizing agents and strong acids . Additionally, the compound should be handled and stored in a well-ventilated area to ensure safety .

Properties

IUPAC Name

2,2-difluoroethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O3S/c1-7-2-4-8(5-3-7)15(12,13)14-6-9(10)11/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBSOOAAXYCXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382030
Record name 2,2-Difluoroethyl p-toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135206-84-7
Record name 2,2-Difluoroethyl p-toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluoroethyl (4-methylphenyl)sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of p-toluensulfonyl chloride (7.0 g, 36.7 mmol) and 2,2-difluoroethanol 25a (2.00 g, 24.3 mmol, purchased from Linkchemical Co., Ltd) in dichloromethane (20 mL) was added triethylamine (10.2 mL, 73.1 mmol) at room temperature. The mixture was stirred at room temperature for 12 hours. The reaction mixture was adjusted with saturated aqueous ammonium chloride to pH 7 and washed with water (10 mL×2). The organic layer was washed with saturated aqueous sodium chloride (10 mL×2), dried over anhydrous sodium sulfate and filtered. The filtrated was concentrated in vacuo and the residue was purified by silica gel chromatography eluted with PE/EtOAc(v/v)=20/1 to give the title compound 25b as light yellow oil (3.4 g, 59.0%). The compound was characterized by the following spectroscopic data: 1H NMR (400 MHz, CDCl3) δ(ppm): 7.82 (d, 2H), 7.40 (d, 2H), 5.93 (m 1H), 4.18 (m, 2H), 2.47 (s, 3H).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
59%

Synthesis routes and methods II

Procedure details

Combine p-toluenesulfonyl chloride (12.9 g, 67.4 mmol) in pyridine (15 mL) at room temperature and treat dropwise with 2,2-difluoroethanol (5.0 g, 60.9 mmol) via syringe. Stir the reaction mixture under nitrogen for 72 hours, partition between water (20 mL) and dichloromethane (20 mL). Separate the aqueous phase and extract with additional dichloromethane (2×40 mL). Combine the organic extracts and wash sequentially with 1N hydrochloric acid (2×50 mL), sodium bicarbonate (2×50 mL), and brine (2×50 mL). Dry the organic layer over sodium sulfate and concentrate in vacuo to give the title compound as a yellowish oil: 1H NMR (300 MHz, CDCl3): 7.82 (d, 2H, J=9.0 Hz), 7.40 (d, 2H, J=9.0 Hz), 5.92 (tt, 1H, J=55.0, 0.4 Hz), 4.19 (td, 2H, J=12.6, 4.0 Hz), 2.48 (s, 3H).
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of compound 2,2-difluoroethanol (1 g, 12.2 mmol) in CH2Cl2 (15 mL) was added TsCl (3.5 g, 18.3 mmol) at 0° C. The mixture was stirred at room temperature overnight. Then aqueous HCl was added to the mixture to adjusted the mixture to pH<7 and the mixture was separated. The aqueous phase was extracted with EtOAc and the combined organic phases was washed with brine, dried over Na2SO4 and concentrated in vacuo. The resulting residue was purified using column chromatography (petroleum ether:EtOAc=15:1) to provide 2,2-difluoroethyl 4-methylbenzenesulfonate. (2.5 g, yield: 86.8%). 1H-NMR (CDCl3, 400 MHz) δ 7.78 (d, J=8.0 Hz, 2H), 7.35 (d, J=8.0 Hz, 2H), 5.75˜6.04 (m, 1H), 4.10˜4.18 (m, 2H), 2.44 (s, 3H). MS (M+H)+: 267.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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